molecular formula C11H16ClNO2S B15307358 tert-Butyl ((5-chlorothiophen-2-yl)methyl)glycinate

tert-Butyl ((5-chlorothiophen-2-yl)methyl)glycinate

Cat. No.: B15307358
M. Wt: 261.77 g/mol
InChI Key: GLOIEDRZTOORKY-UHFFFAOYSA-N
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Description

tert-Butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate: is an organic compound that features a tert-butyl ester group, an amino group, and a chlorinated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate typically involves the following steps:

    Formation of the Amino Intermediate: The synthesis begins with the chlorination of thiophene to form 5-chlorothiophene. This is followed by the reaction with formaldehyde and an amine to yield the 5-chlorothiophen-2-ylmethylamine intermediate.

    Esterification: The intermediate is then reacted with tert-butyl bromoacetate in the presence of a base such as potassium carbonate to form the final product, tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex molecules.
  • Potential applications in the development of new materials with specific electronic properties.

Biology and Medicine:

  • Investigated for its potential as a pharmacophore in drug design.
  • May exhibit biological activity that can be harnessed for therapeutic purposes.

Industry:

  • Utilized in the production of specialty chemicals.
  • Potential applications in the development of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    tert-Butyl 2-{[(5-bromothiophen-2-yl)methyl]amino}acetate: Similar structure but with a bromine atom instead of chlorine.

    tert-Butyl 2-{[(5-methylthiophen-2-yl)methyl]amino}acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness:

  • The presence of the chlorine atom in tert-butyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate can influence its reactivity and interactions, making it unique compared to its analogs.

Properties

Molecular Formula

C11H16ClNO2S

Molecular Weight

261.77 g/mol

IUPAC Name

tert-butyl 2-[(5-chlorothiophen-2-yl)methylamino]acetate

InChI

InChI=1S/C11H16ClNO2S/c1-11(2,3)15-10(14)7-13-6-8-4-5-9(12)16-8/h4-5,13H,6-7H2,1-3H3

InChI Key

GLOIEDRZTOORKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNCC1=CC=C(S1)Cl

Origin of Product

United States

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